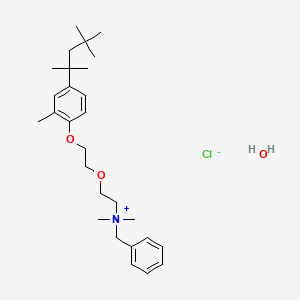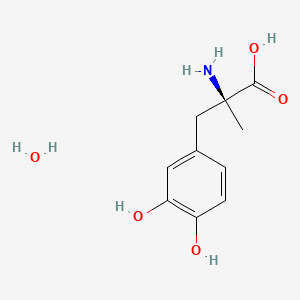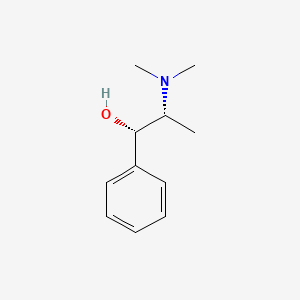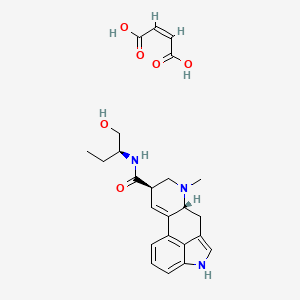
Metoprolol hydrochloride
Overview
Description
Metoprolol hydrochloride is a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. It is also employed to reduce mortality following myocardial infarction and to prevent migraine headaches . This compound is available in various formulations, including immediate-release and extended-release forms .
Mechanism of Action
Target of Action
Metoprolol hydrochloride primarily targets the beta-1-adrenergic receptors located in cardiac cells . These receptors play a crucial role in regulating the heart’s function, including heart rate and contractility.
Mode of Action
This compound is a beta-1-adrenergic receptor inhibitor . It selectively binds to these receptors in cardiac cells, inhibiting their activity. This inhibition leads to a decrease in cardiac output by producing negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects .
Biochemical Pathways
The primary biochemical pathway affected by metoprolol involves the beta-1-adrenergic signaling pathway in cardiac cells . By inhibiting this pathway, metoprolol reduces cardiac excitability, cardiac output, and myocardial oxygen demand . Metoprolol is metabolized mainly by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 .
Pharmacokinetics
Metoprolol undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The bioavailability of metoprolol is approximately 50% . Metoprolol is metabolized mainly by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . The metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of metoprolol. For instance, the presence of other drugs can significantly change the clearance, maximum plasma concentration, and area under the concentration-time curve of metoprolol . Additionally, environmental conditions such as pH and temperature can affect the stability of metoprolol . Furthermore, metoprolol’s biodegradation potentials in the hyporheic zone under contrasting redox conditions are associated with changes in the active microbial communities .
Biochemical Analysis
Biochemical Properties
Metoprolol hydrochloride plays a significant role in biochemical reactions by selectively inhibiting beta-1 adrenergic receptors. This inhibition reduces the effects of catecholamines like adrenaline and noradrenaline on the heart, leading to decreased heart rate and cardiac output . The compound interacts with enzymes such as cytochrome P450 2D6 (CYP2D6) and cytochrome P450 3A4 (CYP3A4), which are involved in its metabolism . Additionally, this compound binds to beta-1 adrenergic receptors on cardiac cells, preventing the activation of these receptors by endogenous catecholamines .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cardiac cells, it decreases heart rate and contractility by blocking beta-1 adrenergic receptors . This leads to a reduction in myocardial oxygen demand and helps in managing conditions like angina and heart failure . The compound also influences cell signaling pathways by inhibiting the cyclic adenosine monophosphate (cAMP) pathway, which is activated by beta-1 adrenergic receptors . Furthermore, this compound can affect gene expression related to cardiac function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors on cardiac cells . By blocking these receptors, the compound prevents the binding of catecholamines, thereby inhibiting the activation of the cAMP pathway . This results in decreased intracellular calcium levels, leading to reduced heart rate and contractility . This compound also undergoes extensive first-pass metabolism in the liver, primarily by CYP2D6 and CYP3A4 enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has a half-life of 3 to 7 hours, and its effects can be observed within this timeframe . Long-term studies have shown that this compound maintains its efficacy in reducing heart rate and blood pressure over extended periods . Its stability can be affected by factors such as pH and temperature, which may influence its degradation rate .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects . At high doses, this compound can cause bradycardia, hypotension, and other toxic effects . Studies in canine models have shown that chronic administration of this compound can prevent neuronal dendritic remodeling and protect against cardiovascular diseases .
Metabolic Pathways
This compound is primarily metabolized in the liver by CYP2D6 and CYP3A4 enzymes . The metabolic pathways involve the oxidation of the compound to form various metabolites, which are then excreted in the urine . The activity of these enzymes can vary among individuals, leading to differences in the metabolism and efficacy of this compound . Additionally, the compound can interact with other drugs that are metabolized by the same enzymes, potentially affecting its pharmacokinetics .
Transport and Distribution
This compound is rapidly absorbed and distributed within the body after oral administration . It has a volume of distribution of 3.2 to 5.6 L/kg and can cross the blood-brain barrier . The compound is transported in the bloodstream and binds to plasma proteins, although its protein binding is relatively low (12%) . This compound is also distributed to various tissues, including the heart, liver, and kidneys .
Subcellular Localization
The subcellular localization of this compound primarily involves its interaction with beta-1 adrenergic receptors on the cell membrane . The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is mainly confined to the cell surface, where it exerts its effects by blocking the activation of beta-1 adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metoprolol hydrochloride is synthesized through a multi-step process. The synthesis typically begins with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(4-(2-methoxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol. Finally, the product is treated with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified through crystallization and filtration processes to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Metoprolol hydrochloride undergoes various chemical reactions, including:
Oxidation: Metoprolol can be oxidized to form metabolites such as α-hydroxymetoprolol.
Reduction: Reduction reactions are less common for metoprolol.
Substitution: Metoprolol can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and hydrochloric acid are used in substitution reactions.
Major Products:
Oxidation: α-Hydroxymetoprolol is a major oxidation product.
Substitution: Substitution reactions can yield various derivatives depending on the reagents used.
Scientific Research Applications
Metoprolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-blocker pharmacokinetics and pharmacodynamics.
Biology: Metoprolol is employed in research on cardiovascular physiology and the effects of beta-blockers on heart function.
Medicine: Clinical studies investigate its efficacy in treating hypertension, angina, heart failure, and migraine prevention.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Atenolol: Another selective beta-1 blocker with a longer half-life compared to metoprolol.
Bisoprolol: A highly selective beta-1 blocker with a longer duration of action and higher beta-1 selectivity than metoprolol.
Uniqueness of Metoprolol: Metoprolol hydrochloride is unique due to its balance of beta-1 selectivity and lipophilicity, allowing it to effectively manage cardiovascular conditions with fewer central nervous system side effects compared to non-selective beta-blockers .
Properties
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBZNRSHOCRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971818 | |
| Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-18-8 | |
| Record name | Metoprolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOPROLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS4SUC4LC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)



